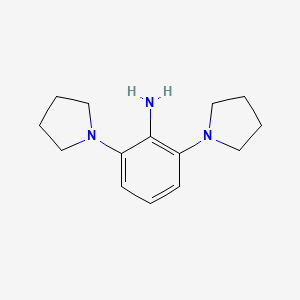

2,6-Bis(pyrrolidin-1-yl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-dipyrrolidin-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3/c15-14-12(16-8-1-2-9-16)6-5-7-13(14)17-10-3-4-11-17/h5-7H,1-4,8-11,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEYUOSZXXOFUDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C(=CC=C2)N3CCCC3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2,6-Bis(pyrrolidin-1-yl)aniline molecular structure and conformation

The following technical guide provides an in-depth structural and conformational analysis of 2,6-Bis(pyrrolidin-1-yl)aniline , a specialized bulky aniline derivative used primarily as a steric template in ligand design and organometallic chemistry.[1][2]

Structure, Conformation, and Synthetic Methodologies

Executive Summary

2,6-Bis(pyrrolidin-1-yl)aniline (CAS: 1172626-83-3) is a sterically hindered, electron-rich aniline derivative.[1][2] Unlike typical 2,6-dialkylanilines (e.g., 2,6-diisopropylaniline), this molecule incorporates two cyclic amine (pyrrolidine) substituents at the ortho positions.[1] This substitution pattern introduces unique conformational constraints known as Steric Inhibition of Resonance (SIR) , forcing the molecule into a non-planar geometry that profoundly influences its reactivity, basicity, and utility as a ligand precursor in transition metal catalysis.

Molecular Structure & Conformation[1][3][4]

Steric Inhibition of Resonance (SIR)

The defining feature of 2,6-bis(pyrrolidin-1-yl)aniline is the extreme steric crowding around the central amino group (-NH₂).[1][2]

-

Ideal Geometry (Planar): In a typical aniline, the nitrogen lone pair occupies a p-orbital perpendicular to the ring plane, allowing delocalization into the aromatic

-system.[1][2] -

Actual Geometry (Twisted): In this molecule, the two bulky pyrrolidine rings at the 2- and 6-positions physically clash with the hydrogens of the central amine and with each other.[1] To relieve this strain, the pyrrolidine rings rotate out of the plane of the benzene ring.

-

Consequence: This rotation forces the central -NH₂ group to pyramidalize (adopting an

-like hybridization) and twist out of conjugation.[1][2] The loss of planarity prevents the effective overlap of the nitrogen lone pair with the benzene

Conformational Analysis (Proxy Data)

While specific crystal data for the neutral aniline is rare in open literature, the structural analog 2,6-di(pyrrolidin-1-yl)pyridine provides a validated crystallographic proxy.[1][2] X-ray diffraction studies of the pyridine analog reveal that the pyrrolidine rings adopt twisted conformations with dihedral angles of approximately 14°–24° relative to the aromatic plane to minimize steric repulsion [1].

We can extrapolate this to the aniline derivative:

-

Pyrrolidine Ring Puckering: The five-membered rings likely adopt an "envelope" or "twist" conformation to further reduce strain.[1][2]

-

Orthogonal Bulk: The pyrrolidines create a "pocket" around the central amine, shielding it from nucleophilic attack while modifying its ability to coordinate to metals.

Structural Logic Diagram

The following diagram illustrates the causal relationship between steric bulk and electronic decoupling.

Figure 1: Mechanistic pathway of Steric Inhibition of Resonance (SIR) in 2,6-bis(pyrrolidin-1-yl)aniline.[1][2]

Physicochemical Profile

The following data summarizes the key physical properties derived from structural analogs and computational databases.

| Property | Value / Description | Note |

| Molecular Formula | C₁₄H₂₁N₃ | - |

| Molecular Weight | 231.34 g/mol | - |

| Predicted pKa | ~5.5 - 6.5 (Conjugate Acid) | Higher than unsubstituted aniline (4.[1][2]6) due to electron-donating pyrrolidines and SIR preventing delocalization.[1][2] |

| H-Bond Donor | 1 (Central NH₂) | Sterically shielded.[1][2] |

| H-Bond Acceptor | 3 (All Nitrogens) | Pyrrolidine nitrogens are tertiary and highly basic.[1][2] |

| Solubility | Soluble in DCM, Chloroform, THF | Low solubility in water; soluble in dilute acid.[1] |

Synthesis Protocols

The synthesis of 2,6-bis(pyrrolidin-1-yl)aniline is best achieved via a two-step sequence starting from 2,6-difluoronitrobenzene.[1] This route utilizes Nucleophilic Aromatic Substitution (S_NAr) followed by Catalytic Hydrogenation .[1]

Experimental Workflow (Step-by-Step)

Step 1: S_NAr Reaction (Formation of Nitro-Intermediate) [1][2]

-

Reagents: 2,6-Difluoronitrobenzene (1.0 eq), Pyrrolidine (2.5 eq), K₂CO₃ (2.0 eq).

-

Solvent: Acetonitrile (MeCN) or DMF.[1]

-

Protocol:

-

Add K₂CO₃ base to scavenge HF byproduct.[1]

-

Add pyrrolidine dropwise at 0°C to control exotherm.

-

Reflux at 80°C for 4–6 hours. Monitoring via TLC/LCMS should show conversion to the deep yellow/orange 2,6-bis(pyrrolidin-1-yl)nitrobenzene .[1][2]

-

Workup: Pour into water, extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄.

Step 2: Reduction (Formation of Aniline)

-

Reagents: Nitro-intermediate, 10% Pd/C (5 mol%), Hydrogen gas (H₂).[1]

-

Protocol:

-

Dissolve the nitro compound in ethanol.[1]

-

Add Pd/C catalyst under an inert atmosphere (Ar/N₂).

-

Purge with H₂ (balloon pressure is usually sufficient) and stir vigorously at Room Temperature for 12 hours.

-

Filtration: Filter through a Celite pad to remove Pd/C.[1][2]

-

Purification: Concentrate filtrate. Recrystallize from Hexane/EtOAc if necessary, though the product is often pure enough for ligand synthesis.

-

Synthesis Flowchart

Figure 2: Synthetic route from 2,6-difluoronitrobenzene to the target aniline via SNAr and catalytic hydrogenation.[1][3]

Applications in Research & Drug Development[1][6]

Ligand Synthesis (N-Heterocyclic Carbenes & Diimines)

This aniline is a critical building block for "Sterically Amplified" ligands.[1][2]

- -Diimine Ligands: Condensation with glyoxal or diketones yields bulky diimine ligands used in Nickel/Palladium-catalyzed olefin polymerization (Brookhart-type catalysts).[1][2] The pyrrolidine groups provide greater electron donation than isopropyl groups, potentially stabilizing high-oxidation-state metal centers.[1][2]

-

NHC Precursors: Used to synthesize N-aryl imidazolium salts.[1][2] The "twisted" nature of the N-aryl substituent can impart unique chiral environments in asymmetric catalysis.

Pharmacophore Replacement

In medicinal chemistry, the 2,6-bis(pyrrolidin-1-yl) motif serves as a bioisostere for other bulky lipophilic groups (like 2,6-di-tert-butyl).[1][2] However, unlike alkyl groups, the pyrrolidines introduce:

-

Hydrogen Bond Acceptance: Via the tertiary nitrogens.[1]

-

Solubility Modulation: Improved solubility in polar organic solvents compared to purely hydrocarbon analogs.[1]

References

-

NIH/National Library of Medicine. (2010).[1] 2,6-Di(pyrrolidin-1-yl)pyridinium chloride monohydrate.[1] PubMed Central.[1] Available at: [Link]

-

ResearchGate. (2009).[1] o-Amine-Assisted Cannizzaro Reaction of Glyoxal with New 2,6-dipyrrolidinylaniline. Available at: [Link]

Sources

Technical Guide: Structural Elucidation of 2,6-Bis(pyrrolidin-1-yl)aniline

[1]

Executive Summary & Compound Profile

Target Molecule: 2,6-Bis(pyrrolidin-1-yl)aniline Chemical Formula: C₁₄H₂₁N₃ Molecular Weight: 231.34 g/mol Core Significance: This molecule represents a class of "proton sponge" precursors and sterically congested poly-amino benzenes.[1] Its characterization is non-trivial due to the steric crowding of the two ortho-pyrrolidine rings, which induces specific conformational locks observable via NMR.

Structural Dynamics (Expert Insight)

Unlike simple anilines, the 2,6-bis(pyrrolidinyl) substitution pattern creates a "picket fence" environment around the primary amine.

-

Steric Inhibition of Resonance: The steric bulk forces the pyrrolidine rings to twist slightly out of planarity with the benzene ring.[1] This reduces the

conjugation, resulting in chemical shifts that deviate from standard additivity rules. -

Symmetry: The molecule possesses

symmetry on the NMR timescale at room temperature, rendering the two pyrrolidine rings chemically equivalent and the benzene ring protons as an

Synthesis & Sample Preparation

To ensure spectral fidelity, the sample must be free of paramagnetic impurities and residual paramagnetic catalysts (e.g., Pd from Buchwald-Hartwig amination).

Synthesis Context (Grounding)

The most robust route to this intermediate is via Nucleophilic Aromatic Substitution (

NMR Sample Preparation Protocol

Solvent Selection:

-

Primary:

(Chloroform-d) is recommended for resolution of aliphatic multiplets.[1] -

Secondary:

is required if the

Workflow:

-

Massing: Weigh 10–15 mg of the analyte into a clean vial.

-

Solvation: Add 0.6 mL of

(containing 0.03% TMS as internal standard). -

Filtration: Filter through a cotton plug directly into the NMR tube to remove inorganic salts (e.g., NaBr/KF from synthesis).

-

Degassing: Briefly sonicate to remove dissolved oxygen (paramagnetic) which can broaden the

signal.[1]

Figure 1: Optimized sample preparation workflow for high-resolution NMR acquisition.[1]

1H NMR Spectral Analysis (400 MHz, CDCl3)

Spectral Data Table

Note: Chemical shifts (

| Assignment | Shift ( | Multiplicity | Integration | Structural Insight | |

| Ar-H (4) | 6.85 - 6.95 | Triplet (t) | 1H | Para-position proton.[1] Shielded by electron-rich ring.[1] | |

| Ar-H (3,5) | 7.05 - 7.15 | Doublet (d) | 2H | Meta-position protons.[1] Equivalent due to symmetry.[1] | |

| 4.20 - 4.80 | Broad Singlet (br s) | 2H | - | Exchangeable.[1] Shift varies with concentration/dryness.[1] | |

| Pyr- | 3.10 - 3.25 | Multiplet (m) | 8H | - | Deshielded by Nitrogen. 4 equivalent |

| Pyr- | 1.85 - 1.95 | Multiplet (m) | 8H | - | Aliphatic backbone of pyrrolidine rings.[1] |

Detailed Interpretation

-

The Aromatic Region (

System):-

The benzene ring protons appear as a classic triplet/doublet pattern.

-

Diagnostic Check: The integration ratio must be exactly 1:2 (Triplet : Doublet). Any deviation suggests mono-substitution (asymmetry).[1]

-

-

The Aliphatic Region (Pyrrolidine):

-

The pyrrolidine protons appear as two distinct clusters.[1] The

-protons (adjacent to N) are significantly deshielded (~3.2 ppm) compared to the -

Symmetry Check: You should see only two aliphatic environments. If you see four distinct multiplets, the rotation of the pyrrolidine rings is restricted (atropisomerism) or the molecule has lost symmetry.

-

-

The Amine (

):-

This peak is typically broad.[1] In highly pure, dry

, it may appear sharper. -

Validation: Add a drop of

to the tube and shake. If this peak disappears, it confirms the

-

13C NMR Spectral Analysis (100 MHz, CDCl3)

Spectral Data Table

| Carbon Type | Shift ( | Assignment | Interpretation |

| Quaternary | 142.0 - 145.0 | C-2, C-6 | Ipso-carbons attached to Pyrrolidine N. |

| Quaternary | 135.0 - 138.0 | C-1 | Ipso-carbon attached to |

| Methine (CH) | 118.0 - 122.0 | C-4 | Para-carbon.[1] |

| Methine (CH) | 115.0 - 118.0 | C-3, C-5 | Meta-carbons.[1] |

| Methylene ( | 50.0 - 52.0 | Pyr- | Carbon adjacent to N. |

| Methylene ( | 24.0 - 26.0 | Pyr- | Distal carbon in pyrrolidine ring.[1] |

Mechanistic Assignment Logic

-

Ipso-Carbons: The C-2,6 carbons are the most deshielded quaternary signals due to the inductive effect of the tertiary amines (pyrrolidines).[1]

-

Shielding Effects: The aromatic ring is highly electron-rich.[1] This causes the aromatic CH signals to appear relatively upfield compared to unsubstituted benzene (128.5 ppm).[1]

Advanced Verification: 2D NMR Correlations

To definitively prove the structure and rule out regioisomers (e.g., 2,4-substitution), perform the following 2D experiments.

HMBC (Heteronuclear Multiple Bond Correlation)[1]

-

Pathway: Look for a correlation between the Pyr-

-CH2 protons (~3.2 ppm) and the Aromatic C-2,6 carbons (~143 ppm).[1] -

Confirmation: This 3-bond coupling confirms the pyrrolidine is attached directly to the ortho-positions.[1]

NOESY (Nuclear Overhauser Effect Spectroscopy)

-

Critical Experiment: Look for a spatial correlation (cross-peak) between the

protons and the Pyr- -

Significance: This proves the pyrrolidine rings are spatially proximal to the primary amine (ortho-substitution).[1] A 2,4-isomer would show NOE between

and only one pyrrolidine environment.[1]

Figure 2: Decision tree for structural verification using NMR symmetry and NOE data.

References

-

Synthesis of Pyrrolidine Deriv

-Aryl Substituted Pyrrolidines. Royal Society of Chemistry.[1][3] Available at: [Link][1] -

NMR of 2,6-Disubstituted Anilines: Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Spectrochimica Acta Part A. Available at: [Link]

-

General Pyrrolidine Characterization: Pyrrolidine in Drug Discovery: A Versatile Scaffold. MDPI / NIH.[1] Available at: [Link]

-

Spectral Database: PubChem Compound Summary for 2-(pyrrolidin-1-yl)aniline (Mono-substituted analog for baseline comparison). Available at: [Link][1]

Sources

- 1. 2-(1H-pyrrol-1-yl)aniline | C10H10N2 | CID 80123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Guide: Mass Spectrometry Analysis of 2,6-Bis(pyrrolidin-1-yl)aniline

The following is an in-depth technical guide on the mass spectrometry analysis of 2,6-Bis(pyrrolidin-1-yl)aniline . This guide is structured to provide actionable protocols, mechanistic insights, and rigorous method development strategies for researchers in drug discovery and analytical chemistry.

Executive Summary & Chemical Profile

2,6-Bis(pyrrolidin-1-yl)aniline is a sterically crowded, polybasic aromatic amine often utilized as a specialized intermediate in the synthesis of local anesthetics, anti-arrhythmic agents, or as a ligand in organometallic catalysis (NCN pincer ligands). Its analysis requires specific attention to steric inhibition of resonance (SIR) , which alters its basicity and ionization efficiency compared to simple anilines.

Physicochemical Core Data

| Parameter | Value / Description | Impact on MS Analysis |

| Formula | C₁₄H₂₁N₃ | Basis for Isotope Pattern Calculation |

| MW (Monoisotopic) | 231.1735 Da | Target [M+H]⁺ = 232.1808 |

| Structure | Aniline core with two pyrrolidine rings at ortho (2,6) positions.[1][2][3] | High steric hindrance protects the central NH₂ but forces pyrrolidine rings out of plane. |

| Basicity (pKa) | Predicted pKa₁ ≈ 5–6 (Aniline), pKa₂ ≈ 9–10 (Pyrrolidine) | Multi-charged species ([M+2H]²⁺) may form; requires pH control. |

| LogP (Predicted) | ~2.5 – 3.2 | Moderate lipophilicity; suitable for RP-LC (C18). |

Sample Preparation Strategies

Due to the basic nature of the pyrrolidine substituents, this compound is prone to severe tailing and carryover if not managed during the extraction phase.

Protocol A: Liquid-Liquid Extraction (LLE) for Biological Matrices

Rationale: Basic extraction suppresses ionization of the amine, driving it into the organic phase while leaving matrix salts behind.

-

Alkalization: Add 50 µL of sample (plasma/reaction mix) to 200 µL of 50 mM Ammonium Carbonate (pH 9.5) .

-

Note: Do not use NaOH if the sample contains labile esters; carbonate is milder.

-

-

Extraction: Add 600 µL of MTBE (Methyl tert-butyl ether) or Ethyl Acetate . Vortex for 5 minutes at 1500 rpm.

-

Phase Separation: Centrifuge at 4000 x g for 10 minutes at 4°C.

-

Reconstitution: Evaporate the supernatant under N₂ at 40°C. Reconstitute in 90:10 Water:Acetonitrile + 0.1% Formic Acid .

-

Critical: Reconstituting in acid ensures the analyte is fully protonated and soluble before injection.

-

LC-MS Method Development

The steric bulk of the two pyrrolidine rings prevents planar conjugation, making the nitrogens more accessible for interaction with silanols (causing tailing).

Chromatographic Conditions

-

Column: C18 with Embedded Polar Group (e.g., Waters XBridge BEH C18 or Phenomenex Kinetex EVO C18).

-

Why: High-pH stability is essential. Standard silica columns will degrade under the basic conditions best suited for this analyte.

-

-

Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0) OR 0.1% Formic Acid (pH 2.7).

-

Recommendation:High pH (pH 10) is superior for peak shape. At pH 10, the molecule is neutral, increasing retention and eliminating silanol interactions.

-

-

Mobile Phase B: Acetonitrile (LC-MS Grade).

-

Gradient:

-

0-1 min: 5% B

-

1-6 min: Linear ramp to 95% B

-

6-8 min: Hold 95% B (Wash out lipophilic impurities)

-

Ionization Source (ESI+)

-

Mode: Positive Electrospray Ionization (ESI+).

-

Source Voltage: 3500 – 4500 V.

-

Temperature: 350°C (High temp required to desolvate the bulky rings).

-

Gas Flow: High sheath gas flow (50–60 psi) to aid nebulization of the basic mobile phase.

Fragmentation Pathways (MS/MS)

Understanding the fragmentation is critical for MRM transition selection. The fragmentation is driven by the stability of the pyrrolidine ring and the aniline core.

Mechanistic Pathway Analysis

-

Precursor Selection: [M+H]⁺ at m/z 232.18 .

-

Primary Fragmentation (Neutral Loss): The most labile bond is the C-N bond connecting the pyrrolidine to the phenyl ring. However, direct cleavage is difficult. A common pathway involves ring opening or loss of the pyrrolidine moiety.

-

Transition A (Dominant): Loss of a pyrrolidinyl radical or neutral loss of pyrrolidine (C₄H₈N).

-

Transition B (Secondary): Loss of propene/ethylene from the pyrrolidine ring (ring contraction).

-

Predicted Transitions for MRM (Quantitative)

| Precursor (m/z) | Product (m/z) | Loss ID | Collision Energy (eV) |

| 232.2 | 161.1 | [M+H – C₄H₉N]⁺ (Loss of neutral pyrrolidine) | 25 - 35 |

| 232.2 | 70.1 | [C₄H₈N]⁺ (Pyrrolidinium ion) | 40 - 50 |

| 232.2 | 162.1 | [M+H – C₄H₈N•]⁺ (Radical loss) | 30 |

Visualization of Fragmentation Logic

The following diagram illustrates the predicted fragmentation tree based on general rules for N-substituted anilines.

Caption: Predicted MS/MS fragmentation pathway for 2,6-Bis(pyrrolidin-1-yl)aniline showing primary neutral loss and ring ejection.

Analytical Workflow & Quality Control

To ensure data integrity (Trustworthiness), the following workflow integrates system suitability tests.

Caption: Integrated workflow from basic LLE extraction to High-pH LC-MS/MS detection.

Troubleshooting Common Issues

-

Peak Tailing:

-

Cause: Interaction of the basic pyrrolidine nitrogens with residual silanols on the column.

-

Fix: Add 5–10 mM Ammonium Bicarbonate to the mobile phase (raise pH to >9) or use a "Charged Surface Hybrid" (CSH) column.

-

-

Carryover:

-

Cause: Analyte sticking to the injector needle or valve rotor seals.

-

Fix: Use a strong needle wash: 40:40:20 Acetonitrile:Isopropanol:Acetone + 0.5% Formic Acid .

-

-

Low Sensitivity:

-

Cause: Signal suppression from matrix phospholipids.

-

Fix: Switch from LLE to Mixed-Mode Cation Exchange (MCX) SPE . The analyte will bind to the sulfonic acid groups, allowing aggressive washing of lipids before elution with 5% NH₄OH in Methanol.

-

References

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.

-

Holčapek, M., et al. (2010). "Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules." Journal of Mass Spectrometry. Link

-

PubChem Compound Summary. "2-(Pyrrolidin-1-yl)aniline" (CID 937501).[4] National Center for Biotechnology Information. Link

-

Sleno, L., & Volmer, D. A. (2004). "Ion activation methods for tandem mass spectrometry." Journal of Mass Spectrometry. Link

Sources

An In-Depth Technical Guide to the Solubility of 2,6-Bis(pyrrolidin-1-yl)aniline in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2,6-Bis(pyrrolidin-1-yl)aniline, a complex diamine with significant potential in pharmaceutical and materials science research. In the absence of extensive published quantitative solubility data for this specific molecule, this document establishes a framework for understanding its solubility based on first principles of chemical structure and intermolecular forces. Furthermore, it offers detailed, field-proven experimental protocols to enable researchers to accurately determine its solubility in a variety of organic solvents. This guide is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of solvent selection and solution-phase behavior of this compound.

Introduction: The Structural and Functional Significance of 2,6-Bis(pyrrolidin-1-yl)aniline

2,6-Bis(pyrrolidin-1-yl)aniline is an aromatic amine characterized by a central aniline ring substituted at the 2 and 6 positions with pyrrolidine rings.[1] This unique architecture confers a combination of properties that make it an attractive scaffold in medicinal chemistry and materials science. The aniline core is a well-established pharmacophore, while the pyrrolidine moieties can enhance binding affinity to biological targets and modulate physicochemical properties such as lipophilicity and solubility.[2][3] The pyrrolidine ring is a common motif in numerous FDA-approved drugs.[2]

A thorough understanding of the solubility of 2,6-Bis(pyrrolidin-1-yl)aniline is paramount for its practical application. Solubility dictates the choice of solvents for synthesis, purification, formulation, and biological screening. Poor solubility can hinder reaction kinetics, complicate purification processes, and lead to inaccurate in vitro assay results. This guide, therefore, aims to provide both the theoretical foundation and the practical tools necessary to master the solubility behavior of this compound.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a qualitative summary of the thermodynamics of mixing.[4] For a solute to dissolve, the energy released from the formation of solute-solvent interactions must be comparable to the energy required to overcome solute-solute and solvent-solvent interactions. The key factors influencing the solubility of 2,6-Bis(pyrrolidin-1-yl)aniline are its polarity, hydrogen bonding capacity, and molecular size.

Molecular Structure and Polarity

The 2,6-Bis(pyrrolidin-1-yl)aniline molecule possesses both polar and non-polar characteristics.

-

Polar Features : The primary amine group (-NH2) on the aniline ring and the two tertiary amine nitrogens within the pyrrolidine rings are capable of acting as hydrogen bond acceptors. The primary amine can also act as a hydrogen bond donor. These groups contribute to the molecule's polarity.

-

Non-Polar Features : The benzene ring and the aliphatic carbon chains of the two pyrrolidine rings are non-polar. These bulky hydrophobic groups will favor interactions with non-polar solvents.

The overall polarity of the molecule is a balance of these competing features. It is anticipated that 2,6-Bis(pyrrolidin-1-yl)aniline will exhibit moderate polarity.

Intermolecular Forces and Solvent Selection

The interplay of intermolecular forces between 2,6-Bis(pyrrolidin-1-yl)aniline and a potential solvent will determine its solubility.

-

Van der Waals Forces : These are present in all molecules and will be the primary mode of interaction in non-polar solvents like hexane and toluene.

-

Dipole-Dipole Interactions : The polar C-N and N-H bonds in the molecule will lead to a net dipole moment, allowing for dipole-dipole interactions with polar aprotic solvents such as acetone and ethyl acetate.

-

Hydrogen Bonding : The ability of the amine groups to form hydrogen bonds will be a significant driver of solubility in protic solvents like alcohols (e.g., ethanol, methanol) and, to a lesser extent, in water.

Based on these considerations, it is predicted that 2,6-Bis(pyrrolidin-1-yl)aniline will demonstrate good solubility in polar aprotic and moderately polar protic solvents. Its solubility is expected to be limited in highly non-polar solvents and potentially in highly polar solvents like water, where the large hydrophobic surface area of the molecule may dominate.

Predicted Solubility Profile

While experimental verification is essential, a qualitative prediction of solubility in common organic solvents can be made based on the structural analysis.

| Solvent Class | Example Solvents | Predicted Solubility of 2,6-Bis(pyrrolidin-1-yl)aniline | Rationale |

| Non-Polar | Hexane, Toluene, Benzene | Low to Moderate | The non-polar aromatic and aliphatic portions will interact via Van der Waals forces, but the polar amine groups will be poorly solvated. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane, Tetrahydrofuran (THF) | Moderate to High | These solvents can engage in dipole-dipole interactions and act as hydrogen bond acceptors for the primary amine, effectively solvating the molecule. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The ability of these solvents to act as both hydrogen bond donors and acceptors will facilitate the dissolution of the compound. |

| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Low in Water, High in DMSO | The large hydrophobic surface area is likely to limit solubility in water. DMSO is a powerful, highly polar aprotic solvent capable of solvating a wide range of compounds. |

Experimental Determination of Solubility

Given the lack of specific published data, a robust and reproducible experimental protocol is critical for determining the solubility of 2,6-Bis(pyrrolidin-1-yl)aniline. The following gravimetric method is a reliable approach.[4]

Materials and Equipment

-

2,6-Bis(pyrrolidin-1-yl)aniline (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or magnetic stirrer with heating capabilities

-

Centrifuge

-

Micropipettes

-

Syringe filters (0.22 µm, compatible with the chosen solvent)

-

Pre-weighed sample pans or watch glasses

-

Vacuum oven or desiccator

Step-by-Step Experimental Protocol

-

Preparation of Saturated Solution:

-

Add an excess amount of 2,6-Bis(pyrrolidin-1-yl)aniline to a vial containing a known volume (e.g., 2 mL) of the selected solvent. An excess is ensured when undissolved solid remains.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a shaker or on a stirrer at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

-

Separation of Undissolved Solid:

-

After the equilibration period, allow the vial to stand undisturbed for at least 2 hours to let the excess solid settle.

-

Alternatively, centrifuge the vial to pellet the undissolved solid.

-

-

Sample Collection and Filtration:

-

Carefully withdraw a known volume of the supernatant (e.g., 1 mL) using a micropipette.

-

Filter the collected supernatant through a 0.22 µm syringe filter into a pre-weighed, clean, and dry sample pan or watch glass. This step is crucial to remove any fine, suspended particles.

-

-

Solvent Evaporation:

-

Place the sample pan in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the compound until the solvent has completely evaporated.

-

Alternatively, the solvent can be evaporated under a gentle stream of inert gas (e.g., nitrogen).

-

-

Mass Determination and Calculation:

-

Once the solvent is fully removed, place the sample pan in a desiccator to cool to room temperature and to prevent moisture absorption.

-

Weigh the sample pan containing the dried solute on the analytical balance.

-

Calculate the solubility using the following formula:

Solubility (g/L) = (Mass of pan with solute - Mass of empty pan) / Volume of supernatant taken

-

Self-Validating System and Best Practices

-

Equilibrium Confirmation: To ensure equilibrium has been reached, take samples at different time points (e.g., 24, 36, and 48 hours). The solubility value should be constant.

-

Temperature Control: Maintain a constant temperature throughout the experiment as solubility is temperature-dependent.

-

Solvent Purity: Use high-purity solvents to avoid interference from impurities.

-

Replicates: Perform each solubility measurement in triplicate to ensure reproducibility and to calculate the standard deviation.

Data Visualization and Interpretation

A clear presentation of the determined solubility data is essential for comparison and analysis.

Tabulated Solubility Data

| Organic Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) |

| [Insert Solvent 1] | 25 | [Experimental Value] | [Calculated Value] |

| [Insert Solvent 2] | 25 | [Experimental Value] | [Calculated Value] |

| [Insert Solvent 3] | 25 | [Experimental Value] | [Calculated Value] |

| [Insert Solvent 4] | 25 | [Experimental Value] | [Calculated Value] |

| [Insert Solvent 5] | 25 | [Experimental Value] | [Calculated Value] |

Logical Workflow for Solubility Determination

The following diagram illustrates the decision-making process and experimental workflow for assessing the solubility of 2,6-Bis(pyrrolidin-1-yl)aniline.

Caption: Experimental workflow for the gravimetric determination of solubility.

Correlation of Solubility with Solvent Properties

The relationship between the experimentally determined solubility and the properties of the solvents can be visualized to understand the underlying intermolecular forces.

Caption: Key solvent properties influencing the solubility of the target compound.

Conclusion

References

-

PubChem. (n.d.). 2-(Pyrrolidin-1-yl)aniline. Retrieved from [Link]

-

Wikipedia. (2024, January 21). Pyrrolidine. Retrieved from [Link]

-

ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

-

Solubility of Things. (n.d.). Solubility of Aniline (C6H7N). Retrieved from [Link]

-

Scribd. (n.d.). Solubility Testing of Organic Compounds. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

University of Karbala. (2024, September 24). Solubility test for Organic Compounds. Retrieved from [Link]

-

Farm & Livestock Directory. (2024, October 14). 7 Easy Tests to Identify Organic Compounds in the Field. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 2,6-Bis(pyrrolidin-1-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Bis(pyrrolidin-1-yl)aniline is a complex aromatic amine featuring a central aniline core symmetrically substituted with two pyrrolidine rings. This substitution pattern is of significant interest in medicinal chemistry and materials science, as the pyrrolidine moieties can influence the electronic properties, solubility, and receptor-binding affinity of the parent aniline structure. The pyrrolidine ring is a common motif in numerous FDA-approved drugs[1]. A thorough understanding of the spectroscopic properties of this molecule is crucial for its identification, purity assessment, and the study of its interactions in various chemical and biological systems.

This guide provides a detailed analysis of the expected infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopic data for 2,6-Bis(pyrrolidin-1-yl)aniline. In the absence of directly published experimental spectra for this specific compound, this document leverages established spectroscopic principles and data from analogous structures, such as aniline and its derivatives, to provide a robust predictive framework. Furthermore, it outlines detailed experimental protocols for acquiring high-quality spectroscopic data.

Molecular Structure and Key Functional Groups

The structure of 2,6-Bis(pyrrolidin-1-yl)aniline features several key functional groups that will dominate its spectroscopic signature. Understanding these is fundamental to interpreting the spectral data.

Figure 1. Molecular structure of 2,6-Bis(pyrrolidin-1-yl)aniline with key functional groups highlighted.

Predicted Infrared (IR) Spectroscopic Data

Infrared spectroscopy is a powerful tool for identifying the functional groups within a molecule. The IR spectrum of 2,6-Bis(pyrrolidin-1-yl)aniline is predicted to exhibit characteristic absorption bands corresponding to its primary amine, tertiary amine, aromatic, and aliphatic components. The predicted vibrational frequencies are based on established group frequencies from similar molecules like aniline.

Predicted IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3510 - 3400 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Medium |

| 3100 - 3000 | C-H Stretch | Aromatic Ring | Medium to Weak |

| 2980 - 2850 | C-H Stretch | Pyrrolidine Rings (CH₂) | Strong |

| 1620 - 1580 | N-H Scissoring | Primary Amine (-NH₂) | Medium |

| 1600 - 1450 | C=C Stretch | Aromatic Ring | Medium to Strong |

| 1470 - 1440 | CH₂ Scissoring | Pyrrolidine Rings | Medium |

| 1340 - 1250 | C-N Stretch | Aromatic Amine | Strong |

| 1200 - 1100 | C-N Stretch | Tertiary Amine (Pyrrolidine) | Medium |

| 900 - 670 | C-H Out-of-Plane Bending | Aromatic Ring | Strong |

Expert Insights:

-

N-H Stretching: The primary amine group (-NH₂) is expected to show two distinct bands in the 3510-3400 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching vibrations, respectively[2]. The presence of two pyrrolidinyl groups may influence the electronic environment of the amine, potentially causing a slight shift in these frequencies compared to unsubstituted aniline.

-

C-H Stretching: The spectrum will feature both aromatic C-H stretches (above 3000 cm⁻¹) and aliphatic C-H stretches (below 3000 cm⁻¹). The aliphatic stretches from the numerous CH₂ groups in the pyrrolidine rings are anticipated to be particularly strong and well-defined.

-

C-N Stretching: The C-N stretching vibrations are crucial for identifying the amine functionalities. A strong band between 1340 and 1250 cm⁻¹ is predicted for the aromatic C-N bond, while the tertiary C-N bonds of the pyrrolidine rings are expected to absorb in the 1200-1100 cm⁻¹ region.

-

Aromatic Substitution Pattern: The out-of-plane C-H bending bands in the 900-670 cm⁻¹ region can provide information about the substitution pattern of the aromatic ring. For a 1,2,3-trisubstituted benzene ring, characteristic bands are expected in this region.

Experimental Protocol for Infrared (IR) Spectroscopy

Figure 2. Workflow for acquiring an ATR-FTIR spectrum.

Methodology: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy

-

Instrument Preparation: Ensure the ATR-FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Background Scan:

-

Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a lint-free wipe.

-

Record a background spectrum to account for atmospheric CO₂ and H₂O, as well as any intrinsic absorbance of the ATR crystal.

-

-

Sample Application:

-

Place a small amount of solid 2,6-Bis(pyrrolidin-1-yl)aniline directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 32 or 64) to achieve a good signal-to-noise ratio. A resolution of 4 cm⁻¹ is typically adequate.

-

-

Data Processing:

-

The acquired spectrum should be automatically ratioed against the background spectrum to produce the final absorbance spectrum.

-

Perform baseline correction and other necessary data processing using the spectrometer's software.

-

-

Analysis:

-

Identify the key absorption bands and compare them to the predicted values and literature data for related compounds.

-

Predicted Ultraviolet-Visible (UV-Vis) Spectroscopic Data

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophore in 2,6-Bis(pyrrolidin-1-yl)aniline is the substituted aniline ring. The lone pairs of electrons on the nitrogen atoms of the primary amine and the two pyrrolidine rings can interact with the π-system of the benzene ring, influencing the energies of the electronic transitions.

Predicted UV-Vis Absorption Maxima

| Predicted λmax (nm) | Solvent | Electronic Transition | Rationale |

| ~240 - 250 | Non-polar (e.g., Hexane) | π → π* (Benzenoid E₂ band) | This transition is characteristic of the aromatic ring. |

| ~290 - 310 | Non-polar (e.g., Hexane) | π → π* (Benzenoid B band) | This band is sensitive to substitution. The two electron-donating pyrrolidinyl groups are expected to cause a significant bathochromic (red) shift compared to aniline (λmax ≈ 280 nm). |

Expert Insights:

-

Auxochromic Effect: The pyrrolidinyl groups and the primary amine act as powerful auxochromes, which are groups that, when attached to a chromophore, alter the wavelength and intensity of absorption. The electron-donating nature of the nitrogen lone pairs extends the conjugation of the π-system, lowering the energy gap for electronic transitions and shifting the absorption to longer wavelengths (bathochromic shift).

-

Solvent Effects (Solvatochromism): The position of the absorption maxima can be influenced by the polarity of the solvent. In polar solvents, hydrogen bonding with the amine groups can occur, which may lead to a hypsochromic (blue) shift of the n → π* transitions and a bathochromic shift of the π → π* transitions. It is therefore crucial to specify the solvent used when reporting UV-Vis data. For aniline, the UV spectrum is known to be affected by the pH of the mobile phase[3].

-

Comparison to Aniline: Aniline typically exhibits two main absorption bands around 230 nm and 280 nm in a non-polar solvent[4][5]. The presence of two strongly electron-donating pyrrolidinyl groups at the ortho positions in 2,6-Bis(pyrrolidin-1-yl)aniline is expected to significantly shift the secondary band (around 280 nm) to a longer wavelength, likely in the 290-310 nm range.

Experimental Protocol for UV-Vis Spectroscopy

Figure 3. Workflow for acquiring a UV-Vis spectrum.

Methodology: UV-Vis Absorption Spectroscopy

-

Instrument Preparation: Turn on the UV-Vis spectrophotometer and allow the lamps (deuterium and tungsten) to warm up for at least 30 minutes to ensure stable output.

-

Solution Preparation:

-

Accurately weigh a small amount of 2,6-Bis(pyrrolidin-1-yl)aniline.

-

Dissolve the sample in a UV-grade solvent (e.g., ethanol, methanol, or cyclohexane) in a class A volumetric flask to prepare a stock solution of known concentration.

-

Perform serial dilutions to obtain a final concentration that gives a maximum absorbance reading between 0.2 and 0.8 absorbance units (AU) for optimal accuracy.

-

-

Baseline Correction:

-

Fill a quartz cuvette with the pure solvent to be used for the sample solution.

-

Place the cuvette in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectrum to correct for any absorbance from the solvent and the cuvette.

-

-

Sample Measurement:

-

Rinse the cuvette with the sample solution before filling it.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 400 nm to 200 nm).

-

-

Data Analysis:

-

From the resulting spectrum, determine the wavelength(s) of maximum absorbance (λmax).

-

Using the Beer-Lambert law (A = εcl, where A is absorbance, ε is the molar absorptivity, c is the concentration, and l is the path length of the cuvette), calculate the molar absorptivity at each λmax.

-

Conclusion

The spectroscopic characterization of 2,6-Bis(pyrrolidin-1-yl)aniline is essential for its application in research and development. This guide provides a comprehensive, albeit predictive, overview of the key IR and UV-Vis spectral features of this molecule. The predicted data, based on the analysis of its functional groups and comparison with related compounds, serves as a valuable reference for researchers. The detailed experimental protocols provided herein offer a standardized approach to acquiring high-quality, reproducible spectroscopic data, which is fundamental to ensuring scientific integrity and advancing the understanding of this and similar compounds.

References

-

PubChem. (n.d.). 2-(Pyrrolidin-1-yl)aniline. Retrieved from [Link][6]

-

Green Chemistry. (n.d.). Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. Retrieved from [Link][7]

-

PrepChem.com. (n.d.). Synthesis of (+)-N'-[(pyrrolidin-2-yl)methoxycarbonyl]-N-[2,6-bis(pyrrolidin-1-yl)pyrimidin-4-yl]piperazine. Retrieved from [Link][8]

-

PubChem. (n.d.). 2-(1H-pyrrol-1-yl)aniline. Retrieved from [Link][9]

-

MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link][10]

-

SIELC Technologies. (n.d.). UV-Vis Absorption Spectrum of Aniline. Retrieved from [Link][3]

-

ResearchGate. (n.d.). Synthesis of 2‐pyrrolidones from 1,6‐enynes and anilines. Retrieved from [Link][11]

-

NIH. (n.d.). 2,6-Di(pyrrolidin-1-yl)pyridinium chloride monohydrate. Retrieved from [Link][13]

-

International Journal of Modern Engineering Research. (n.d.). Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study. Retrieved from [Link][2]

-

ResearchGate. (n.d.). The absorption spectrum of aniline. Retrieved from [Link][4]

Sources

- 1. enamine.net [enamine.net]

- 2. Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study – Material Science Research India [materialsciencejournal.org]

- 3. UV-Vis Absorption Spectrum of Aniline | SIELC Technologies [sielc.com]

- 4. researchgate.net [researchgate.net]

- 5. Aniline [webbook.nist.gov]

- 6. 2-(Pyrrolidin-1-yl)aniline | C10H14N2 | CID 937501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. prepchem.com [prepchem.com]

- 9. 2-(1H-pyrrol-1-yl)aniline | C10H10N2 | CID 80123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Pyrrolidine [webbook.nist.gov]

- 13. 2,6-Di(pyrrolidin-1-yl)pyridinium chloride monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

Initial synthesis routes for 2,6-Bis(pyrrolidin-1-yl)aniline

An In-Depth Technical Guide to the Initial Synthesis Routes for 2,6-Bis(pyrrolidin-1-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of potential synthetic pathways for 2,6-Bis(pyrrolidin-1-yl)aniline, a novel compound with potential applications in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but a deep dive into the chemical logic and strategic considerations underpinning the proposed syntheses.

Introduction: The Significance of Substituted Anilines

Aniline and its derivatives are fundamental building blocks in the synthesis of a vast array of organic compounds, finding applications as precursors for pharmaceuticals, dyes, and polymers. The introduction of substituents onto the aniline ring profoundly influences the molecule's chemical properties and biological activity. The target molecule, 2,6-Bis(pyrrolidin-1-yl)aniline, is of particular interest due to the presence of two pyrrolidine moieties ortho to the amino group. This substitution pattern is anticipated to impart unique steric and electronic properties, potentially leading to novel pharmacological activities or utility as a specialized ligand in catalysis.

This guide outlines two primary, plausible synthetic strategies for the initial synthesis of 2,6-Bis(pyrrolidin-1-yl)aniline, based on established and robust chemical transformations:

-

Route 1: Nucleophilic Aromatic Substitution (SNAr)

-

Route 2: Palladium-Catalyzed Buchwald-Hartwig Amination

Each route will be discussed in detail, including the theoretical basis, experimental protocol, and a critical evaluation of its advantages and potential challenges.

Proposed Synthetic Route 1: Nucleophilic Aromatic Substitution (SNAr)

The Nucleophilic Aromatic Substitution (SNAr) pathway is a cornerstone of aromatic chemistry, predicated on the displacement of a leaving group from an activated aromatic ring by a nucleophile. For the synthesis of 2,6-Bis(pyrrolidin-1-yl)aniline, this approach would involve the sequential substitution of two leaving groups on an aniline precursor with pyrrolidine.

Rationale and Strategic Considerations

The viability of an SNAr reaction hinges on the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. These EWGs stabilize the negatively charged intermediate (Meisenheimer complex), thereby lowering the activation energy of the reaction. In the context of our target molecule, a suitable starting material would be an aniline derivative with good leaving groups at the 2 and 6 positions and, ideally, an activating group to facilitate the substitution. A plausible starting material is 2,6-dichloroaniline or 2,6-dinitroaniline.

Proposed Experimental Protocol

Reaction Scheme:

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the starting material (e.g., 2,6-dichloroaniline, 1.0 equivalent).

-

Reagent Addition: Add an excess of pyrrolidine (2.5 - 3.0 equivalents per leaving group) to the flask. The excess pyrrolidine serves as both the nucleophile and the base to neutralize the generated HCl. A high-boiling point aprotic polar solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) can be used to facilitate the reaction, though in some cases, neat pyrrolidine can serve as the solvent.

-

Reaction Conditions: The reaction mixture is heated to a high temperature, typically in the range of 150-200 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Data Presentation

| Parameter | Expected Value |

| Starting Material | 2,6-dichloroaniline |

| Reagents | Pyrrolidine |

| Solvent | N-methyl-2-pyrrolidone (NMP) or neat |

| Temperature | 150-180 °C |

| Reaction Time | 12-24 hours |

| Expected Yield | 40-60% |

| Purification | Column Chromatography |

Causality and Self-Validation

The high temperature is necessary to overcome the activation energy for the aromatic substitution, especially given that the aniline amino group is only weakly activating. The excess pyrrolidine is crucial to drive the reaction to completion and to neutralize the acid byproduct. The choice of a high-boiling aprotic polar solvent helps to maintain a high reaction temperature and to dissolve the reactants. The protocol's self-validating nature lies in the characterization of the final product by standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm the successful double substitution.

Visualization of the SNAr Workflow

Caption: Workflow for the SNAr synthesis of 2,6-Bis(pyrrolidin-1-yl)aniline.

Proposed Synthetic Route 2: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][2] This method is often successful where traditional SNAr reactions fail, particularly with less activated aryl halides.[1]

Rationale and Strategic Considerations

This route involves the coupling of an aryl dihalide (e.g., 2,6-dibromoaniline) with pyrrolidine in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is critical for the efficiency of the catalytic cycle and can significantly influence the reaction yield.[3] For sterically hindered substrates, bulky electron-rich phosphine ligands are often employed.

Proposed Experimental Protocol

Reaction Scheme:

Step-by-Step Methodology:

-

Catalyst Pre-formation (Optional but Recommended): In a glovebox or under an inert atmosphere, a mixture of a palladium source (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., Xantphos or a biarylphosphine ligand) in an anhydrous, deoxygenated solvent (e.g., toluene or dioxane) is stirred for a short period.

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the 2,6-dibromoaniline (1.0 equivalent), the palladium catalyst/ligand mixture, and a strong, non-nucleophilic base (e.g., sodium tert-butoxide or lithium bis(trimethylsilyl)amide).

-

Reagent Addition: Add the anhydrous, deoxygenated solvent, followed by pyrrolidine (2.2 - 2.5 equivalents).

-

Reaction Conditions: The reaction mixture is heated to a temperature typically between 80-110 °C. The reaction progress is monitored by TLC or GC-MS.

-

Work-up and Purification: After completion, the reaction is cooled to room temperature and quenched with water. The mixture is then extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Data Presentation

| Parameter | Expected Value |

| Starting Material | 2,6-dibromoaniline |

| Reagents | Pyrrolidine, Sodium tert-butoxide |

| Catalyst System | Pd₂(dba)₃ / Xantphos |

| Solvent | Toluene or Dioxane |

| Temperature | 100 °C |

| Reaction Time | 8-16 hours |

| Expected Yield | 70-90% |

| Purification | Column Chromatography |

Causality and Self-Validation

The inert atmosphere is critical to prevent the oxidation and deactivation of the palladium(0) catalyst. The strong base is required to deprotonate the pyrrolidine, forming the active nucleophile in the catalytic cycle. The choice of a bulky phosphine ligand facilitates the reductive elimination step, which can be challenging for sterically congested couplings. The success of the synthesis is validated by comprehensive spectroscopic analysis of the purified product.

Visualization of the Buchwald-Hartwig Amination Catalytic Cycle

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Comparative Analysis of Proposed Routes

| Feature | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |

| Generality | More limited; requires activated substrates. | Highly general and versatile for a wide range of substrates. |

| Reaction Conditions | Often requires harsh conditions (high temperatures). | Generally milder reaction conditions. |

| Catalyst Requirement | Catalyst-free. | Requires a palladium catalyst and a specific ligand. |

| Cost & Scalability | Potentially lower cost due to the absence of a catalyst. | Catalyst and ligand costs can be a factor, especially on a large scale.[1] |

| Yield & Selectivity | Yields can be moderate; side reactions are possible. | Often provides high yields and excellent selectivity. |

Conclusion and Future Directions

Both the Nucleophilic Aromatic Substitution and the Buchwald-Hartwig amination present viable, albeit conceptually different, strategies for the initial synthesis of 2,6-Bis(pyrrolidin-1-yl)aniline. The Buchwald-Hartwig approach is arguably the more robust and likely to succeed, given its broad applicability and tolerance for a wide range of functional groups. However, the SNAr route offers a simpler, catalyst-free alternative that may be advantageous from a cost and process simplicity perspective if the substrate is sufficiently activated.

Further research should focus on the empirical validation of these proposed routes, including the optimization of reaction conditions to maximize yield and purity. The successful synthesis of 2,6-Bis(pyrrolidin-1-yl)aniline will open avenues for the exploration of its chemical and biological properties, contributing to the advancement of medicinal chemistry and materials science.

References

- Hassanien, A. A. et al. (2012). Synthesis of Substituted 2,6-Dicyanoanilines and Related Compounds. A Review.

- Google Patents. (1992). Process of preparing substituted anilines. US5117061A.

- da Silva, J. L. et al. (2018). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Advances, 8(52), 29597-29611.

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

- D'Annessa, I. et al. (2018). Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells. Molecules, 23(8), 2005.

- Forero-Cortés, P. A., & Haydl, A. M. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. Organic Process Research & Development, 23(8), 1478–1483.

- Google Patents. (1980). Process for producing 2,6-dialkylanilines. US4219503A.

- Reddy, G. S. (2020).

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

- Wiles, C., & Le, T. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering, 1(1), 84-91.

-

PrepChem. (n.d.). Synthesis of (+)-N'-[(pyrrolidin-2-yl)methoxycarbonyl]-N-[2,6-bis(pyrrolidin-1-yl)pyrimidin-4-yl]piperazine. Retrieved from [Link]

- Zare, A. et al. (2016). Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. Green Chemistry, 18(9), 2825-2834.

- Shishkin, V. N. et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(20), 7041.

- Al-Tel, T. H. (2022).

- Zhi, S. et al. (2023). Synthesis of 2‐pyrrolidones from 1,6‐enynes and anilines. Asian Journal of Organic Chemistry, 12(1), e202200508.

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

- Hancock, C. N. et al. (2014). Synthesis and optoelectronic properties of 2,6-bis(2-anilinoethynyl)pyridine scaffolds. Beilstein Journal of Organic Chemistry, 10, 2459-2466.

- Pesnot, T. et al. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations.

- Zare, A. et al. (2016).

- Consiglio, G. et al. (1982). Catalysis in aromatic nucleophilic substitution. Part 6. Reactions of 2-methoxy-3-nitrothiophen with cyclic secondary amines in methanol and benzene. Journal of the Chemical Society, Perkin Transactions 2, (1), 115-118.

- Yus, M., Soler, T., & Foubelo, F. (2001). A New and Direct Synthesis of 2-Substituted Pyrrolidines. The Journal of Organic Chemistry, 66(18), 6207–6208.

- Mykhailiuk, P. et al. (n.d.). Synthesis of unique pyrrolidines for drug discovery. Enamine.

Sources

The Aniline Paradox: A Technical Guide to SAR Optimization & Toxicity Mitigation

Introduction: The Privileged Scaffold and the Structural Alert

In medicinal chemistry, the aniline moiety represents a duality. It is a "privileged scaffold," serving as the critical hinge-binding motif in over 70 FDA-approved kinase inhibitors (e.g., Imatinib, Gefitinib). Its nitrogen atom acts as a versatile hydrogen bond donor/acceptor, while the phenyl ring offers vectors for hydrophobic interactions.

However, aniline is also a classic "structural alert."[1][2] Unsubstituted or improperly substituted anilines are frequent causes of attrition due to genotoxicity (Ames positive), methemoglobinemia, and idiosyncratic drug-induced liver injury (DILI).

This guide provides a rigorous framework for navigating this paradox, moving beyond basic substitution to the causal mechanics of electronic tuning and metabolic blockade.

Physicochemical Foundation: Electronic Tuning

The biological activity of aniline derivatives is governed largely by the electron density on the nitrogen atom. This density dictates two critical parameters:

-

pKa (Basicity): Determines the strength of the hydrogen bond interaction (usually with a kinase hinge region backbone carbonyl).

-

Nucleophilicity: Affects both the synthetic ease (coupling) and the metabolic susceptibility (N-oxidation).

The Hammett Correlation

The electronic influence of substituents is quantifiable using the Hammett equation (

Table 1: Electronic Impact of Substituents on Aniline pKa and Activity

| Substituent (Para) | Electronic Effect | pKa (Approx) | Biological Implication | |

| -NO₂ | Strong EWG | +0.78 | 1.0 | Poor H-bond donor; metabolically stable but often inactive. |

| -CN | Strong EWG | +0.66 | 1.7 | Reduced basicity; useful for tuning polarity. |

| -CF₃ | Moderate EWG | +0.54 | 2.6 | Gold Standard. Lowers pKa to reduce N-oxidation while maintaining H-bond capability. |

| -Cl | Weak EWG | +0.23 | 4.0 | Lipophilic; blocks metabolic soft spot. |

| -H | Reference | 0.00 | 4.6 | High risk of metabolic activation (N-oxidation). |

| -CH₃ | Weak EDG | -0.17 | 5.1 | Increases metabolic liability (benzylic oxidation). |

| -OCH₃ | Strong EDG | -0.27 | 5.3 | High pKa; prone to O-dealkylation and quinone imine formation. |

Critical Insight: In kinase inhibitor design, a pKa between 2.0 and 4.0 is often the "sweet spot." It ensures the NH is not protonated at physiological pH (allowing it to act as an H-bond donor to the hinge) but is electron-deficient enough to resist rapid CYP450-mediated N-oxidation.

The Toxicity Barrier: Mechanism & Mitigation

The primary failure mode for anilines is bioactivation. Cytochrome P450 enzymes (specifically CYP2C9, CYP2D6, and CYP3A4) can oxidize the electron-rich nitrogen or the electron-rich aromatic ring.

The Bioactivation Pathway

The most dangerous trajectory is the formation of Quinone Imines .

-

N-Hydroxylation: CYP450 converts Aniline

N-Hydroxyaniline. -

Oxidation: N-Hydroxyaniline

Nitrosobenzene or dehydrates to the electrophilic Quinone Imine . -

Adduct Formation: The Quinone Imine reacts with Glutathione (detoxification) or cellular proteins/DNA (toxicity).

Figure 1: The metabolic bioactivation pathway of aniline derivatives leading to toxic adducts.

Mitigation Strategies (SAR Rules)

To de-risk an aniline scaffold, apply the following structural modifications:

-

Block the Para-Position: The para position is the primary site for C-oxidation. Blocking it with a Fluorine (-F) or Chlorine (-Cl) atom prevents the formation of the conjugated quinone system.

-

Example: Gefitinib uses a 3-chloro-4-fluoroaniline. The 4-F blocks metabolism; the 3-Cl modulates electronics.

-

-

Electronic Deactivation: Add EWGs (e.g., -CF3, -CN) to the ring. This lowers the HOMO energy of the nitrogen lone pair, making it less accessible to the electrophilic heme iron of CYP450.

-

Steric Occlusion: Ortho-substitution twists the aniline out of planarity with the phenyl ring, reducing conjugation and hindering enzymatic access.

Experimental Protocols

Synthesis: Buchwald-Hartwig Amination

The formation of C-N bonds for aniline derivatives is best achieved via Palladium-catalyzed cross-coupling.[5] This protocol is optimized for sterically hindered or electron-deficient anilines.

Reagents:

-

Aryl Halide: 1.0 equiv (Bromides preferred over Chlorides for kinetics).

-

Ligand: XPhos (for steric bulk) or BINAP (general purpose) (2-4 mol%).

-

Base: NaOtBu (sodium tert-butoxide) or Cs₂CO₃ (mild).

-

Solvent: Toluene or 1,4-Dioxane (anhydrous).

Step-by-Step Protocol:

-

Inert Atmosphere: Flame-dry a Schlenk tube or microwave vial and cool under Argon flow.

-

Charge Solids: Add Pd₂(dba)₃, Ligand, Base, and Aryl Halide (if solid). Cap and purge with Argon x3.

-

Charge Liquids: Add anhydrous solvent via syringe. Add the Amine and Aryl Halide (if liquid).[6]

-

Activation: Stir at room temperature for 5 minutes to allow pre-catalyst formation.

-

Reaction: Heat to 100°C (oil bath) or 110°C (Microwave) for 2–12 hours. Monitor via LC-MS.

-

Workup: Filter through a Celite pad (elute with EtOAc). Concentrate in vacuo.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Figure 2: Workflow for the Buchwald-Hartwig amination synthesis of aniline derivatives.

Assay: Microsomal Stability (Metabolic Liability)

Before advancing to efficacy models, the aniline derivative must pass the metabolic stability screen to verify the "Electronic Deactivation" strategy.

-

System: Human Liver Microsomes (HLM) + NADPH regenerating system.

-

Concentration: Test compound at 1 µM (to avoid enzyme saturation).

-

Timepoints: 0, 5, 15, 30, 60 minutes at 37°C.

-

Quench: Ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

-

Analysis: LC-MS/MS. Calculate Intrinsic Clearance (

).-

Target:

protein.

-

SAR Decision Logic

The following decision tree illustrates the logical flow for optimizing an aniline hit, balancing potency against the structural alerts described above.

Figure 3: Strategic decision tree for optimizing aniline derivatives in drug discovery.

References

-

Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews. Link

-

Kalgutkar, A. S., et al. (2005). "Structural Alerts for Toxicity: Idiosyncratic Adverse Drug Reactions."[1][2] Chemical Research in Toxicology. Link

-

Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link

-

Barker, A. J., et al. (2001). "Bioactivation of 4-anilinoquinazolines: Development of EGFR Inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

-

Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

Electron-donating properties of bis(pyrrolidinyl)aniline ligands

An In-Depth Technical Guide to the Electron-Donating Properties of Bis(pyrrolidinyl)aniline Ligands

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of homogeneous catalysis, the design and synthesis of ancillary ligands are of paramount importance, as they play a crucial role in modulating the electronic and steric properties of the metal center, thereby influencing the catalyst's activity, selectivity, and stability. Among the vast array of ligand scaffolds, those featuring nitrogen-donor atoms have garnered significant attention due to their strong σ-donating capabilities and the relative ease with which their electronic character can be tuned.[1][2] Aniline and its derivatives, in particular, have emerged as a versatile class of ligands, offering a platform for precise control over the reactivity of metal complexes in a variety of catalytic transformations, including cross-coupling reactions, C-H functionalization, and polymerization.[3]

This technical guide focuses on a specific, yet highly potent, class of aniline-based ligands: bis(pyrrolidinyl)anilines. The incorporation of two pyrrolidinyl moieties onto the aniline backbone results in a significant enhancement of the ligand's electron-donating ability. This is attributed to the donation of the nitrogen lone pairs from the pyrrolidinyl groups into the aromatic system, thereby increasing the electron density at the coordinating aniline nitrogen. This guide will provide a comprehensive overview of the synthesis, electronic properties, and catalytic applications of these powerful electron-donating ligands, with a particular focus on their utility in palladium-catalyzed cross-coupling reactions.

Synthesis of 2,6-bis(pyrrolidin-1-yl)aniline

The synthesis of 2,6-bis(pyrrolidinyl)aniline can be achieved through a nucleophilic aromatic substitution reaction, starting from a readily available di-halogenated aniline derivative. A general and adaptable methodology is presented below, based on established protocols for the amination of related heteroaryl chlorides.[4]

Experimental Protocol: Synthesis of 2,6-bis(pyrrolidin-1-yl)aniline

Materials:

-

2,6-dichloroaniline

-

Pyrrolidine

-

Potassium carbonate (K₂CO₃)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos

-

Dioxane (anhydrous)

-

Toluene (anhydrous)

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2,6-dichloroaniline (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous dioxane (5 mL) and pyrrolidine (2.5 mmol).

-

Add potassium carbonate (3.0 mmol) to the reaction mixture.

-

Heat the reaction mixture to 100 °C and stir for 24 hours.

-

After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and filtered through a pad of Celite.

-

The filtrate is washed with brine (3 x 15 mL), and the organic layer is dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2,6-bis(pyrrolidin-1-yl)aniline.

Characterization:

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Caption: Synthesis of 2,6-bis(pyrrolidin-1-yl)aniline.

Electronic Properties and Characterization

The defining feature of bis(pyrrolidinyl)aniline ligands is their exceptional electron-donating capacity. This property can be quantified and understood through electrochemical and spectroscopic techniques.

Cyclic Voltammetry

Experimental Protocol: Cyclic Voltammetry

-

Prepare a 1 mM solution of the ligand in a suitable solvent (e.g., acetonitrile) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

-

Use a standard three-electrode setup consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.

-

Record the cyclic voltammogram by scanning the potential from an initial value to a final value and back at a scan rate of 100 mV/s.

| Compound | Oxidation Potential (V vs. Ag/AgCl) | Reference |

| 2,6-Diaminopyridine | ~0.7-0.9 (irreversible) | [5][6] |

| Aniline | ~0.8-1.0 (irreversible) | General Literature |

Note: The exact oxidation potential will depend on the experimental conditions (solvent, electrolyte, etc.).

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption spectrum of aniline derivatives typically shows two main absorption bands corresponding to π-π* transitions. For 2,6-diaminopyridine, these bands are observed around 244 nm and 308 nm.[7] It is expected that 2,6-bis(pyrrolidinyl)aniline will exhibit similar absorption features, potentially with a red-shift (bathochromic shift) due to the increased electron-donating character of the pyrrolidinyl groups.

Experimental Protocol: UV-Vis Spectroscopy

-

Prepare a dilute solution (e.g., 10⁻⁵ M) of the ligand in a UV-transparent solvent (e.g., acetonitrile).

-

Record the absorption spectrum using a UV-Vis spectrophotometer from 200 to 800 nm.

| Compound | λmax (nm) | Reference |

| 2,6-Diaminopyridine | 244, 308 | [7] |

| Aniline | ~230, 280 | General Literature |

Coordination Chemistry with Palladium

The strong electron-donating nature of bis(pyrrolidinyl)aniline ligands makes them excellent candidates for coordination to transition metals like palladium. The resulting palladium complexes are expected to be highly active catalysts in a variety of cross-coupling reactions.

Synthesis of a Palladium(II) Complex

A plausible route to a palladium(II) complex involves the reaction of the bis(pyrrolidinyl)aniline ligand with a suitable palladium precursor, such as palladium(II) chloride.

Experimental Protocol: Synthesis of a Dichloro{2,6-bis(pyrrolidin-1-yl)aniline}palladium(II) Complex

-

Dissolve 2,6-bis(pyrrolidin-1-yl)aniline (1.0 mmol) in warm ethanol (10 mL).

-

In a separate flask, dissolve palladium(II) chloride (1.0 mmol) in warm ethanol (10 mL).

-

Add the palladium(II) chloride solution dropwise to the ligand solution with stirring.

-

Heat the reaction mixture at reflux for 4 hours.

-

Allow the solution to cool to room temperature, during which a precipitate should form.

-

Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Caption: Synthesis of a palladium(II) complex.

Applications in Catalysis: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. The use of electron-rich ligands on the palladium catalyst is known to facilitate the oxidative addition step, which is often rate-limiting, and to promote the overall catalytic activity.[8]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Materials:

-

Aryl bromide (e.g., 4-bromotoluene)

-

Phenylboronic acid

-

Potassium carbonate (K₂CO₃)

-

[PdCl₂(2,6-bis(pyrrolidin-1-yl)aniline)] catalyst

-

Toluene/Water solvent mixture

-

Internal standard (e.g., dodecane)

Procedure:

-

To a reaction vial, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the palladium catalyst (0.01 mmol, 1 mol%).

-

Add a toluene/water mixture (e.g., 4:1, 5 mL).

-

Add an internal standard for GC analysis.

-

Seal the vial and heat the reaction mixture to 80 °C with vigorous stirring.

-

Monitor the reaction progress by gas chromatography (GC).

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water.

-

The organic layer is dried over sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by column chromatography.

Caption: Simplified Suzuki-Miyaura catalytic cycle.

| Catalyst System | Substrate | Product Yield (%) | Reference |

| Pd(OAc)₂ / Xantphos | 2-chloropyrimidine / aniline | 83 | [4] |

| Pd-NHC | Aryl chlorides / arylboronic acids | >99 | [8] |

Conclusion and Future Outlook

Bis(pyrrolidinyl)aniline ligands represent a class of highly effective electron-donating ligands with significant potential in homogeneous catalysis. Their straightforward synthesis and the ability to fine-tune the electronic properties of a metal center make them attractive for a wide range of applications, particularly in palladium-catalyzed cross-coupling reactions where electron-rich catalysts are often required for high activity.

Future research in this area could focus on the synthesis of a broader range of substituted bis(pyrrolidinyl)aniline ligands to further modulate their steric and electronic properties. The exploration of their utility in other catalytic transformations, such as C-H activation and amination reactions, would also be a valuable avenue of investigation. Furthermore, detailed mechanistic studies of catalytic reactions employing these ligands would provide a deeper understanding of their role in the catalytic cycle and facilitate the rational design of even more efficient catalysts.

References

-

Electrosynthesis and analytical characterization of films obtained by oxidation of 2,6-diaminopyridine - Journal of the Chemical Society, Faraday Transactions (RSC Publishing). Available at: [Link]

-

Effect of Substitution at Amine Functionality of 2,6-Diaminopyridine-Coupled Rhodamine on Metal-Ion Interaction and Self-Assembly | ACS Omega. Available at: [Link]

-

The Electropolymerization of 2,6‐Diaminopyridine and Its Application as Mercury Ion Selective Electrode | Request PDF - ResearchGate. Available at: [Link]

-

UV-visible spectra of control and treated 2, 6-Diaminopyridine (T1 and T2). - ResearchGate. Available at: [Link]

-

Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature - MDPI. Available at: [Link]

-

(IUCr) Dichlorido{2,6-diisopropyl-N-[(S)-pyrrolidin-2-ylmethyl]aniline-κ2N,N′}palladium(II). Available at: [Link]

-

Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems - PMC. Available at: [Link]

-